Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate
Description
Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate is a synthetic sulfonamide derivative characterized by a fluorinated aromatic sulfonyl group, an acetyl amino linkage, and a methylsulfanyl-substituted butanoate ester. The methylsulfanyl group contributes to lipophilicity, which may impact bioavailability and membrane permeability.
Properties
IUPAC Name |
methyl 2-[[2-[(4-fluorophenyl)sulfonylamino]acetyl]amino]-4-methylsulfanylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O5S2/c1-22-14(19)12(7-8-23-2)17-13(18)9-16-24(20,21)11-5-3-10(15)4-6-11/h3-6,12,16H,7-9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTIOQYFBROIQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)CNS(=O)(=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate typically involves multiple steps:
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Formation of the Sulfonamide Intermediate
Reactants: 4-fluorobenzenesulfonyl chloride and glycine.
Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Product: 2-{[(4-fluorophenyl)sulfonyl]amino}acetic acid.
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Amidation Reaction
Reactants: The sulfonamide intermediate and 4-(methylsulfanyl)butanoic acid.
Conditions: The reaction is facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent.
Product: 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoic acid.
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Esterification
Reactants: The amidated product and methanol.
Conditions: Acidic conditions using a catalyst like sulfuric acid.
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation of the methylsulfanyl group to a sulfoxide or sulfone.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduction of the sulfonamide group to an amine.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically performed in polar aprotic solvents.
Products: Substitution at the fluorophenyl ring or the ester group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Solvents: Dichloromethane, methanol, acetonitrile.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s sulfonamide group is of interest due to its potential as a pharmacophore. Sulfonamides are known for their antibacterial properties, and this compound could be explored for similar activities.
Medicine
The compound may have potential applications in drug development, particularly in designing inhibitors for enzymes or receptors that interact with sulfonamide groups. Its fluorophenyl group could enhance binding affinity and specificity.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The sulfonamide group could form hydrogen bonds or ionic interactions with amino acid residues, while the fluorophenyl group enhances binding through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Chlorinated Analog: Methyl 2-[(2-{[(2-chlorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate
This compound (CAS 1396972-73-8) shares the same core structure but substitutes fluorine with chlorine at the phenyl ring. Key differences include:
The para-fluorine’s electronegativity may enhance stability and hydrogen-bonding capacity compared to the ortho-chlorine, which introduces steric hindrance. This could affect receptor binding or solubility .
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
highlights sulfonylurea pesticides like metsulfuron methyl (CAS 74223-64-6), which share sulfonyl groups but differ in backbone structure:
The triazine ring in sulfonylureas facilitates herbicidal activity via acetolactate synthase inhibition, whereas the target compound’s acetamide-ester structure suggests divergent biological targets, possibly in therapeutic contexts .
Comparison with Other Sulfonamide Derivatives
(R)-2-(4-Methylphenylsulfonamido)-2-phenylacetic Acid (CAS 60712-47-2)
This compound () features a toluenesulfonamide group and phenylacetic acid, differing in:
- Backbone: Phenylglycine vs. butanoate ester.
- Substituents : Methylphenyl vs. fluorophenyl.
- Functionality : Carboxylic acid vs. methyl ester.
The methylphenyl group may reduce solubility compared to the fluorophenyl analog, while the carboxylic acid could enhance ionic interactions in biological systems .
2-(Benzo[d][1,3]dioxol-5-ylmethylamino)-N-(4-sulfamoylphenyl)acetamide
From , this compound includes a benzodioxole group and sulfamoylphenyl moiety. Key contrasts:
- Aromatic System : Benzodioxole (electron-rich) vs. fluorophenyl (electron-poor).
- Linkage: Acetamide vs. acetyl amino-butanoate.
- Spectroscopy: 13C-NMR data (δ 171.2 ppm for C=O) aligns with carbonyl environments in both compounds, suggesting similar diagnostic peaks for amide/ester groups .
Critical Analysis of Structural and Functional Variations
- Halogen Effects : Fluorine’s small size and high electronegativity optimize binding precision, whereas chlorine’s steric bulk may hinder interactions .
- Ester vs. Acid : The methyl ester in the target compound likely improves cell permeability over carboxylic acid derivatives .
- Triazine vs. Acetamide: Sulfonylureas’ triazine rings confer herbicidal activity, while the acetamide-butanoate structure may favor enzyme inhibition in mammals .
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